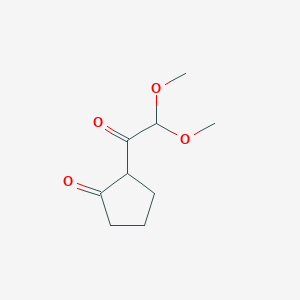
2-(2,2-Dimethoxyacetyl)cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethoxyacetyl)cyclopentan-1-one is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . It is a cyclopentanone derivative, characterized by the presence of a dimethoxyacetyl group at the second position of the cyclopentanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyacetyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with dimethoxyacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclopentanone+Dimethoxyacetyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, would be applicable.
化学反应分析
Types of Reactions
2-(2,2-Dimethoxyacetyl)cyclopentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
科学研究应用
Applications in Organic Synthesis
-
Synthesis of Novel Compounds :
- 2-(2,2-Dimethoxyacetyl)cyclopentan-1-one can serve as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the introduction of diverse functional groups through nucleophilic substitution reactions.
- Example : It can be used in the synthesis of spirocyclic compounds, which have applications in pharmaceuticals and agrochemicals.
-
Reagent in Chemical Reactions :
- The compound acts as a reagent in several organic transformations, including Michael additions and aldol reactions. Its ability to form stable enolates makes it valuable for creating complex molecular architectures.
Medicinal Chemistry
-
Pharmaceutical Development :
- Research indicates that derivatives of cyclopentanones exhibit biological activity, including anti-inflammatory and analgesic properties. This compound may have similar potential as a lead compound for drug development.
- Case Study : A study on related cyclopentanone derivatives showed promising results in inhibiting certain enzymes linked to inflammation, suggesting that further exploration of this compound could yield therapeutic agents.
-
Targeted Drug Delivery Systems :
- The incorporation of this compound into polymer matrices for drug delivery has been explored. Its chemical properties allow for controlled release mechanisms that can enhance the efficacy of therapeutic compounds.
Material Science Applications
-
Polymer Chemistry :
- The compound can be utilized as a building block in the synthesis of polymers with tailored properties. Its functionality allows for the design of materials with specific thermal or mechanical characteristics.
- Example : Polymers derived from this compound can exhibit enhanced thermal stability and flexibility.
-
Coatings and Adhesives :
- Due to its reactivity, this compound may be employed in formulating advanced coatings and adhesives that require specific adhesion properties or resistance to environmental factors.
作用机制
The mechanism of action of 2-(2,2-Dimethoxyacetyl)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyacetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclopentanone: The parent compound, lacking the dimethoxyacetyl group.
2-Acetylcyclopentanone: Similar structure but with an acetyl group instead of a dimethoxyacetyl group.
2-(2-Methoxyacetyl)cyclopentan-1-one: A related compound with one methoxy group.
Uniqueness
2-(2,2-Dimethoxyacetyl)cyclopentan-1-one is unique due to the presence of two methoxy groups, which can significantly influence its chemical properties and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC 名称 |
2-(2,2-dimethoxyacetyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H14O4/c1-12-9(13-2)8(11)6-4-3-5-7(6)10/h6,9H,3-5H2,1-2H3 |
InChI 键 |
WQTXNEYYKZGRJG-UHFFFAOYSA-N |
规范 SMILES |
COC(C(=O)C1CCCC1=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















